molecular formula C12H16N2O2S B217022 N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide CAS No. 19734-35-1

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide

Cat. No. B217022
CAS RN: 19734-35-1
M. Wt: 252.33 g/mol
InChI Key: YPSHFRBMXMFKSH-SEYXRHQNSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide” are not available. The reactivity of a compound depends on its specific structure and functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide” such as melting point, boiling point, solubility, etc., are not available .

Mechanism of Action

The mechanism of action of “N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide” is not known. Mechanisms of action generally refer to how a compound interacts with biological systems, which is not available for this compound .

Safety and Hazards

Without specific information on “N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide”, it’s difficult to provide details on its safety and hazards. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

Given the lack of information on “N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide”, future research could focus on its synthesis, characterization, and potential applications. This could include studying its reactivity, stability, and possible uses in various fields such as medicine, materials science, etc .

properties

IUPAC Name

(NZ)-4-methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-10-5-7-11(8-6-10)17(15,16)13-12-4-3-9-14(12)2/h5-8H,3-4,9H2,1-2H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSHFRBMXMFKSH-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide

CAS RN

19734-35-1
Record name Benzenesulfonamide, 4-methyl-N-(1-methyl-2-pyrrolidinylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019734351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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